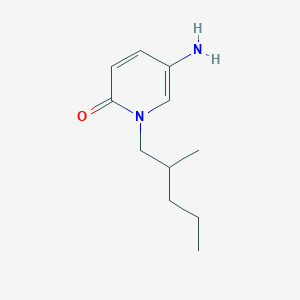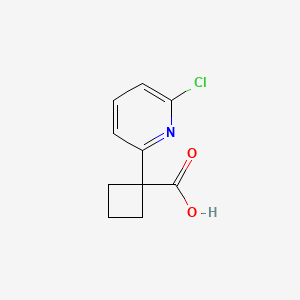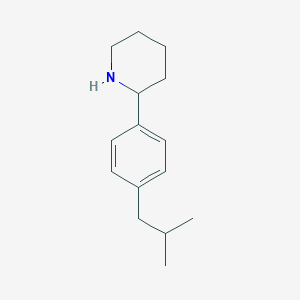
2-(4-Isobutylphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isobutylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the isobutylphenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutylphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-isobutylbenzaldehyde with piperidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, and the product is obtained in good yield. Another approach involves the use of 4-isobutylphenylmagnesium bromide, which reacts with piperidine to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 2-(4-Isobutylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
2-(4-Isobutylphenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 2-(4-Isobutylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
相似化合物的比较
Piperine: A naturally occurring piperidine alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceutical applications.
Pyridine: A structurally similar nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Uniqueness: 2-(4-Isobutylphenyl)piperidine stands out due to the presence of the isobutylphenyl group, which imparts unique chemical and biological properties. This structural modification can enhance the compound’s potency, selectivity, and pharmacokinetic profile, making it a valuable candidate for drug development and other scientific research applications.
属性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC 名称 |
2-[4-(2-methylpropyl)phenyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-12(2)11-13-6-8-14(9-7-13)15-5-3-4-10-16-15/h6-9,12,15-16H,3-5,10-11H2,1-2H3 |
InChI 键 |
ZUFSZMVEKRBMPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C2CCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



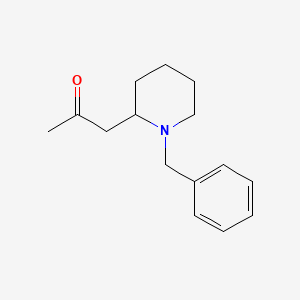



![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
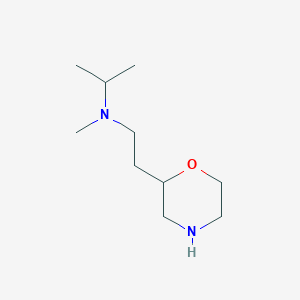
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)

